Epoxide Hydrolase Inhibition: p-Ethylphenyl Glycidyl Ether I50 Compared to p-Nitrophenyl Analog and Triphenyl Phosphate
In a comparative study of epoxide hydrase inhibitors using HEOM (cyclodiene epoxide) as substrate, p-ethylphenyl glycidyl ether (the target compound) demonstrated an I50 value within the range of 1.8×10⁻⁶ to 8.0×10⁻⁵ M, comparable to p-nitrophenyl glycidyl ether and substantially lower than the I50 values for triphenyl phosphate (4.5×10⁻⁵ to 1.4×10⁻⁴ M) and SKF 525A (4.5×10⁻⁵ to 1.4×10⁻⁴ M) [1]. The assay employed rat and rabbit liver microsomes as well as blowfly and mealworm pupal homogenates as enzyme sources, confirming the inhibitory potency of this glycidyl ether class [1].
| Evidence Dimension | I50 for epoxide hydrase inhibition (HEOM substrate) |
|---|---|
| Target Compound Data | 1.8×10⁻⁶ to 8.0×10⁻⁵ M (range across enzyme sources) |
| Comparator Or Baseline | p-Nitrophenyl glycidyl ether: 1.8×10⁻⁶ to 8.0×10⁻⁵ M; Triphenyl phosphate: 4.5×10⁻⁵ to 1.4×10⁻⁴ M; SKF 525A: 4.5×10⁻⁵ to 1.4×10⁻⁴ M |
| Quantified Difference | ~2- to 78-fold lower I50 vs. triphenyl phosphate and SKF 525A; equivalent potency to p-nitrophenyl analog |
| Conditions | Rat and rabbit liver microsomes; blowfly (Calliphora erythrocephala) and mealworm (Tenebrio molitor) pupal homogenates; HEOM substrate |
Why This Matters
The quantitative I50 data directly supports the compound's utility as a biochemical probe for epoxide hydrolase inhibition studies, particularly in insecticide/pesticide development programs, and distinguishes it from structurally unrelated inhibitors like triphenyl phosphate.
- [1] Brooks, G. T. (1976). The inhibition of HEOM epoxide hydrase in mammalian liver microsomes and insect pupal homogenates. Pesticide Biochemistry and Physiology, 6(4), 303-310. View Source
